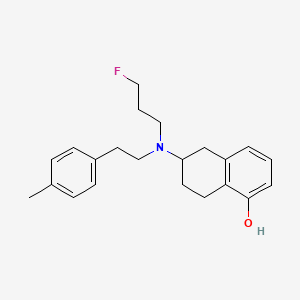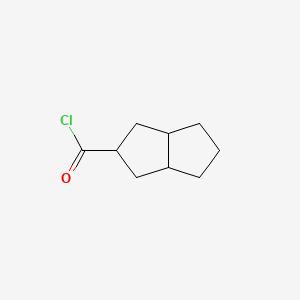
ω-Conotoxine MVIIC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OMEGA-CONOTOXINE MVIIC est une toxine peptidique dérivée du venin de l'espèce de cône Conus magus. Ce composé est connu pour sa capacité à inhiber sélectivement les canaux calciques dépendants du voltage, en particulier les canaux de type P/Q . OMEGA-CONOTOXINE MVIIC a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de la douleur chronique et des troubles neurologiques .
Applications De Recherche Scientifique
OMEGA-CONOTOXIN MVIIC has a wide range of scientific research applications:
Neuroscience: It is used to study the function of voltage-gated calcium channels and their role in neurotransmitter release.
Pharmacology: The compound serves as a tool to develop new analgesics for chronic pain management.
Biochemistry: Researchers use it to investigate protein-protein interactions and signal transduction pathways.
Drug Development: OMEGA-CONOTOXIN MVIIC is a lead compound for developing new therapeutics targeting calcium channels.
Mécanisme D'action
Target of Action
Omega-Conotoxin MVIIC, a peptide toxin originally isolated from Conus magus snail venom, specifically targets the N-type voltage-gated calcium (CaV) channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and synaptic integration .
Mode of Action
Omega-Conotoxin MVIIC acts by physically occluding the channel pore of the N-type CaV channels . This blockage inhibits the flow of calcium ions (Ca2+) through these channels, thereby disrupting the normal functioning of the cell . The toxin’s binding kinetics can show slow dissociation rates, leading to a poorly reversible blockage and long-term inhibition .
Biochemical Pathways
The primary biochemical pathway affected by Omega-Conotoxin MVIIC is the calcium signaling pathway. By blocking the N-type CaV channels, the toxin prevents the influx of calcium ions into the cell. This disruption can affect downstream cellular processes that rely on calcium signaling, such as neurotransmitter release and muscle contraction .
Pharmacokinetics
Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are significantly influenced by the method of administration .
Result of Action
The primary result of Omega-Conotoxin MVIIC’s action is the inhibition of pain signals. By blocking the N-type CaV channels, the toxin can disable nerves that transmit pain signals . This makes it a potent analgesic, with some studies suggesting it is 100 to 1,000 times more potent than morphine .
Action Environment
The action of Omega-Conotoxin MVIIC can be influenced by various environmental factors. For instance, the toxin’s ability to cross the blood-brain barrier (BBB) is limited, which can affect its efficacy in the central nervous system (CNS) . Strategies such as the fusion of the toxin with the tat-transducing domain have been shown to enhance its ability to cross the bbb, thereby improving its analgesic efficiency .
Analyse Biochimique
Biochemical Properties
Omega-conotoxin MVIIC plays a crucial role in biochemical reactions by inhibiting specific types of voltage-gated calcium channels, namely the N-type and P/Q-type calcium channels . These channels are essential for the regulation of calcium influx into cells, which in turn influences various cellular processes. Omega-conotoxin MVIIC interacts with these channels by binding to their extracellular domains, thereby blocking calcium entry and modulating neurotransmitter release . This interaction is highly specific and involves the formation of stable complexes between the toxin and the channel proteins.
Cellular Effects
The effects of omega-conotoxin MVIIC on cells are profound, particularly in neurons where it inhibits calcium-dependent processes. By blocking N-type and P/Q-type calcium channels, omega-conotoxin MVIIC reduces the release of neurotransmitters such as glutamate, which is critical for synaptic transmission . This inhibition can lead to decreased neuronal excitability and altered cell signaling pathways. Additionally, omega-conotoxin MVIIC has been shown to influence gene expression and cellular metabolism by modulating calcium-dependent transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, omega-conotoxin MVIIC exerts its effects through a well-defined mechanism of action. The toxin binds to the extracellular regions of the N-type and P/Q-type calcium channels, occluding the channel pore and preventing calcium ions from entering the cell . This binding is highly specific and involves interactions with key amino acid residues on the channel proteins. The inhibition of calcium influx by omega-conotoxin MVIIC leads to a cascade of downstream effects, including the suppression of calcium-dependent enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of omega-conotoxin MVIIC have been observed to change over time. The stability of the compound is relatively high, allowing it to maintain its inhibitory effects on calcium channels for extended periods . Degradation of omega-conotoxin MVIIC can occur under certain conditions, leading to a gradual loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of omega-conotoxin MVIIC vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels without causing significant toxicity . At higher doses, omega-conotoxin MVIIC can induce adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm. These findings highlight the importance of careful dosage optimization in the use of omega-conotoxin MVIIC for therapeutic purposes.
Metabolic Pathways
Omega-conotoxin MVIIC is involved in several metabolic pathways, primarily through its interaction with calcium channels. The inhibition of these channels by omega-conotoxin MVIIC affects calcium-dependent metabolic processes, including the activation of metabolic enzymes and the regulation of metabolic flux . Additionally, the compound can influence the levels of various metabolites by modulating calcium signaling pathways .
Transport and Distribution
Within cells and tissues, omega-conotoxin MVIIC is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, omega-conotoxin MVIIC can accumulate in specific compartments, such as the endoplasmic reticulum and synaptic vesicles, where it exerts its inhibitory effects on calcium channels.
Méthodes De Préparation
OMEGA-CONOTOXINE MVIIC est généralement synthétisée en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante . La synthèse implique les étapes suivantes :
Chargement de la résine : Le premier acide aminé est attaché à un support de résine solide.
Élongation de la chaîne : Les acides aminés suivants sont ajoutés un par un dans une séquence spécifique, chaque addition impliquant des réactions de déprotection et de couplage.
Clivage et purification : Le peptide complet est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).
La production industrielle d'OMEGA-CONOTOXINE MVIIC suit des principes similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté .
Analyse Des Réactions Chimiques
OMEGA-CONOTOXINE MVIIC subit plusieurs types de réactions chimiques :
Substitution : Les résidus d'acides aminés du peptide peuvent être substitués par d'autres acides aminés pour étudier les relations structure-activité.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le DTT. Les principaux produits formés comprennent divers analogues d'OMEGA-CONOTOXINE MVIIC avec des activités biologiques modifiées .
Applications de la recherche scientifique
OMEGA-CONOTOXINE MVIIC a un large éventail d'applications de recherche scientifique :
Neurosciences : Il est utilisé pour étudier la fonction des canaux calciques dépendants du voltage et leur rôle dans la libération des neurotransmetteurs.
Pharmacologie : Le composé sert d'outil pour développer de nouveaux analgésiques pour la gestion de la douleur chronique.
Biochimie : Les chercheurs l'utilisent pour étudier les interactions protéine-protéine et les voies de transduction du signal.
Développement de médicaments : OMEGA-CONOTOXINE MVIIC est un composé principal pour développer de nouvelles thérapies ciblant les canaux calciques.
Mécanisme d'action
OMEGA-CONOTOXINE MVIIC exerce ses effets en se liant et en bloquant les canaux calciques dépendants du voltage de type P/Q . Cette inhibition empêche les ions calcium de pénétrer dans les neurones, réduisant ainsi la libération des neurotransmetteurs et l'excitabilité neuronale . Les cibles moléculaires d'OMEGA-CONOTOXINE MVIIC comprennent la sous-unité alpha1A du canal calcique .
Comparaison Avec Des Composés Similaires
OMEGA-CONOTOXINE MVIIC fait partie d'une famille de cono-toxines qui ciblent les canaux calciques dépendants du voltage. Des composés similaires comprennent :
OMEGA-CONOTOXINE GVIA : Inhibe sélectivement les canaux calciques de type N.
OMEGA-CONOTOXINE MVIIA : Cible également les canaux calciques de type N et est utilisée cliniquement comme analgésique.
OMEGA-CONOTOXINE CVID : Un autre inhibiteur des canaux calciques de type N avec des applications thérapeutiques potentielles.
OMEGA-CONOTOXINE MVIIC est unique dans sa sélectivité pour les canaux calciques de type P/Q, ce qui en fait un outil précieux pour étudier ces canaux spécifiques et leurs rôles physiologiques .
Propriétés
Numéro CAS |
147794-23-8 |
|---|---|
Formule moléculaire |
C106H178N40O32S7 |
Poids moléculaire |
2749.3 g/mol |
Nom IUPAC |
2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid |
InChI |
InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121) |
Clé InChI |
FHVUTHWUIUXZBY-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
SMILES isomérique |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
SMILES canonique |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
Apparence |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26 |
Synonymes |
2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)




![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)
![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)



